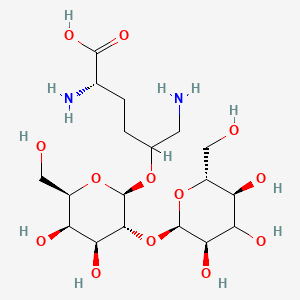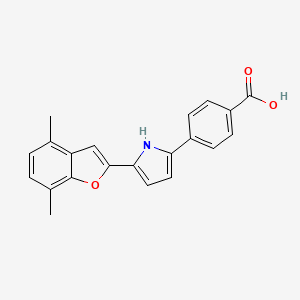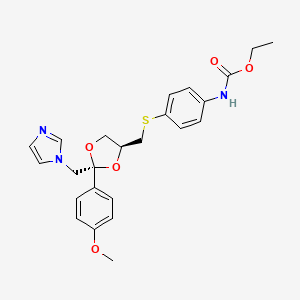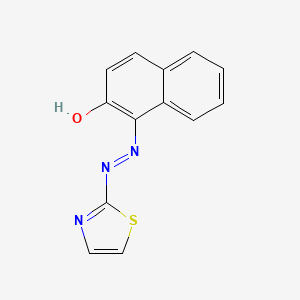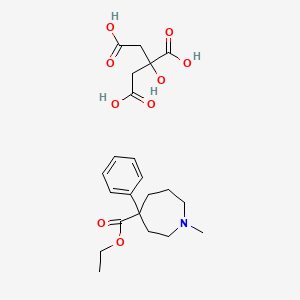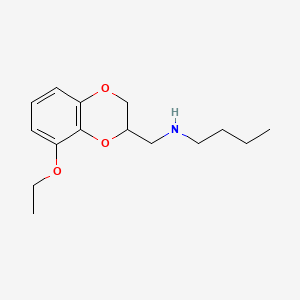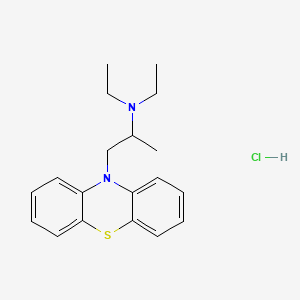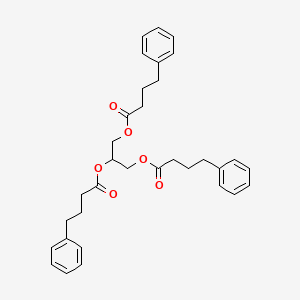
Glycerol phenylbutyrate
Overview
Description
Glycerol phenylbutyrate is a nitrogen-binding agent used primarily for the management of urea cycle disorders. It is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone. This compound helps in preventing the harmful buildup of ammonia in the body, which is crucial for patients with urea cycle disorders .
Scientific Research Applications
Glycerol phenylbutyrate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in nitrogen metabolism and ammonia detoxification.
Medicine: Used in the treatment of urea cycle disorders to manage ammonia levels in patients.
Industry: Employed in the production of nitrogen-binding agents and other pharmaceuticals.
Mechanism of Action
Target of Action
Glycerol phenylbutyrate is a nitrogen-binding agent . Its primary targets are the enzymes and transporters involved in the synthesis of urea from ammonia, which are deficient in patients with urea cycle disorders . It also acts as a sigma-2 (σ2) receptor ligand .
Mode of Action
This compound is a prodrug, meaning it is metabolically converted into its active form within the body . The major metabolite, phenylacetate (PAA), is the molecule that binds to nitrogen . PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is then excreted by the kidneys . PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the urea cycle . In urea cycle disorders, patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia . This compound provides an alternate pathway for the excretion of waste nitrogen, thereby preventing the toxic accumulation of ammonia in the blood and brain .
Pharmacokinetics
This compound is a prodrug in which phenylbutyrate (PBA) is released from the glycerol backbone by lipases in the gastrointestinal tract . PBA then undergoes beta-oxidation to form PAA . When a single oral dose of 2.9 mL/m2 of this compound is given to fasting adult subjects, the pharmacokinetic parameters are as follows: Tmax: PBA = 2 hours; PAA = 4 hours; PAGN = 4 hours. Cmax: PBA = 37.0 µg/mL; PAA = 14.9 µg/mL; PAGN = 30.2 µg/mL .
Result of Action
The primary result of this compound’s action is the prevention of a build-up of ammonia in the blood in adults and children with urea cycle disorders . This is achieved by providing an alternate vehicle for waste nitrogen excretion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipases in the gastrointestinal tract is crucial for the release of PBA from the glycerol backbone . Additionally, the drug’s efficacy can be affected by the patient’s diet and the use of dietary supplements
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Glycerol phenylbutyrate plays a significant role in biochemical reactions. It is a prodrug, and its major metabolite, phenylacetate (PAA), is the molecule that binds to nitrogen . PAA conjugates with glutamine, which contains two molecules of nitrogen, via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys . This process provides an alternate vehicle for waste nitrogen excretion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It helps prevent a build-up of ammonia in the blood in adults and children with urea cycle disorder . Excess nitrogen can cause hyperammonemia, a build-up of ammonia in the blood. Ammonia is very toxic when it circulates in blood and tissues and can cause permanent brain damage, coma, or death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the conversion of phenylbutyrate (PBA) into phenylacetate (PAA), which is the molecule that binds to nitrogen . PAA then conjugates with glutamine via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in patients with urea cycle disorders and has shown beneficial effects over time .
Metabolic Pathways
This compound is involved in the urea cycle metabolic pathway. Pancreatic lipases hydrolyze this compound to release PBA from the glycerol backbone. PBA then undergoes β-oxidation to form PAA, which is conjugated with glutamine in the liver and in the kidney through the enzyme phenylacetyl-CoA: L-glutamine-N-acetyltransferase to form PAGN .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol phenylbutyrate can be synthesized by reacting phenylbutyryl chloride with glycerol in the presence of an organic base in a chlorinated solvent. The reaction typically involves maintaining the temperature between -5 to 5°C . Another method involves the esterification of 4-phenylbutyric acid with glycerol using lipase as a catalyst in a solvent-free system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity (>99%) of the final product through careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Glycerol phenylbutyrate undergoes several types of chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrolysis: Breaking down of esters into acids and alcohols.
Oxidation: Conversion of phenylbutyrate to phenylacetate.
Common Reagents and Conditions
Esterification: Uses acids (e.g., 4-phenylbutyric acid) and alcohols (e.g., glycerol) with catalysts like lipase.
Hydrolysis: Involves water and acids or bases.
Oxidation: Utilizes oxidizing agents like potassium permanganate.
Major Products
Phenylacetate: Formed from the oxidation of phenylbutyrate.
Phenylacetylglutamine: Formed when phenylacetate conjugates with glutamine.
Comparison with Similar Compounds
Similar Compounds
Sodium phenylbutyrate: Another nitrogen-binding agent used for urea cycle disorders.
Phenylacetate: A metabolite of glycerol phenylbutyrate with similar nitrogen-binding properties.
Uniqueness
This compound is unique due to its triglyceride structure, which allows for a slower release of phenylbutyrate compared to sodium phenylbutyrate. This slow release provides more stable ammonia control and better patient compliance .
Properties
IUPAC Name |
2,3-bis(4-phenylbutanoyloxy)propyl 4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDBFLMJVAGKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210005 | |
| Record name | Glycerol phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Glycerol phenylbutyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The toxic accumulation of ammonia in the blood and brain arise from urea cycle disorders in which patients are deficient in critical enzymes or transporters that are involved in the synthesis of urea from ammonia. Glycerol phenylbutyrate is a prodrug - the major metabolite, phenylacetate (PAA) is the molecule that binds to nitrogen. PAA conjugates with glutamine (which contains 2 molecules of nitrogen) via acetylation in the liver and kidneys to form phenylacetylglutamine (PAGN), which is excreted by the kidneys. PAGN, like urea, contains 2 moles of nitrogen and provides an alternate vehicle for waste nitrogen excretion. | |
| Record name | Glycerol phenylbutyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
611168-24-2 | |
| Record name | Glycerol phenylbutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611168-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol phenylbutyrate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611168242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol phenylbutyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycerol phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol Phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCEROL PHENYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH6F1VCV7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






